4-硝基苯基 2-乙酰氨基-3,6-二-O-乙酰-2-脱氧-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

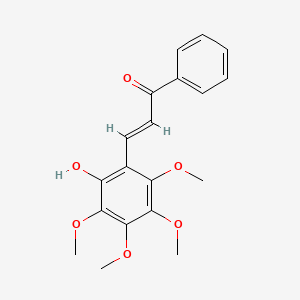

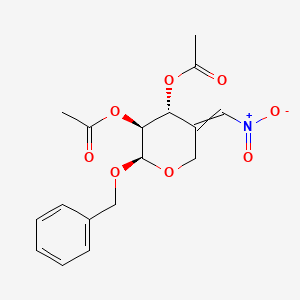

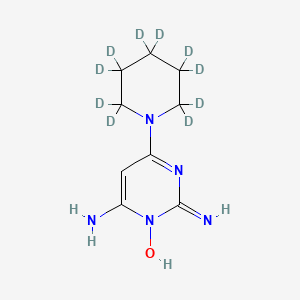

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound commonly used in the biomedical industry for research purposes. It acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .

Synthesis Analysis

The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-3-thio-β- d -glucopyranoside has been reported . Another synthesis method involves the preparation of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C14H18N2O8 . The compound is functionally related to a 4-nitrophenol .

Chemical Reactions Analysis

4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a profoundly intricate compound that finds extensive utility within the biomedical sector . Chemoselective reduction of both azides with hydrogen sulfide readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine .

Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is 342.30 g/mol .

科学研究应用

Enzyme Activity Assays

This compound is commonly used as a substrate in enzyme activity assays, particularly for measuring the activity of N-acetyl-β-D-glucosaminidase . This enzyme plays a critical role in the degradation of glycoproteins and glycolipids, and its activity is significant in diagnosing lysosomal storage disorders such as Sanfilippo syndrome B.

Glycoprotein Structural Studies

The synthesis of derivatives like p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside is crucial for structural studies of glycoproteins . These studies can reveal the complex sugar-containing molecules in glycoproteins, aiding in understanding their function and interaction in biological systems.

Microbial Endoglycosidase Research

Researchers utilize this compound to study various endoglycosidases present in microorganisms . These studies are essential for understanding the specificity of these enzymes and their role in microbial metabolism and pathogenicity.

Development of Enzyme Substrates

The chemical synthesis routes for oligosaccharides like p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside are developed to create suitable substrates for enzyme specificity studies . These synthetic routes are vital for producing substrates that are otherwise difficult to obtain from biological sources.

Colorimetric Assays

Due to its ability to release a colored product upon enzymatic action, this compound is used in rapid colorimetric assays . Such assays are beneficial for quick screening and diagnostic purposes in clinical settings.

Fluorogenic Substrate for Assays

In addition to colorimetric assays, this compound serves as a fluorogenic substrate for ultrasensitive assays of N-acetyl-β-D-glucosaminidase . These assays are used to detect minute enzyme activities, which is crucial in early disease diagnosis.

作用机制

Target of Action

It is commonly used in the biomedical industry for research purposes .

Mode of Action

It is known to act as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .

Pharmacokinetics

It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .

Result of Action

It is known to exhibit remarkable efficacy in combating bacterial infections, successfully tackling both gram-positive and gram-negative bacteria .

Action Environment

It is recommended to store the compound at -20° c for optimal stability .

未来方向

The versatile nature of 4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside has catapulted it to the forefront of drug development and research endeavors . Its potential applications in the biomedical sector and as a substrate in enzymatic assays make it a promising compound for future research.

属性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHIIFBVHGQNAI-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)

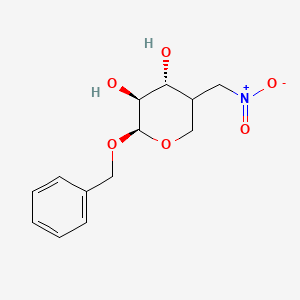

![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)